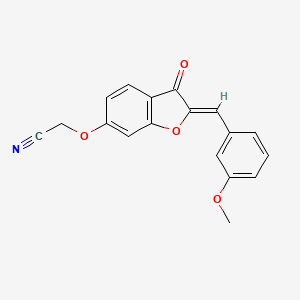

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Description

Properties

IUPAC Name |

2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-21-13-4-2-3-12(9-13)10-17-18(20)15-6-5-14(22-8-7-19)11-16(15)23-17/h2-6,9-11H,8H2,1H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSFZKZZVOEAOK-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, which may have significant implications in medicinal chemistry and pharmacology.

Chemical Structure

The structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H17NO4

- Molecular Weight : 313.34 g/mol

Benzofuran derivatives, including this compound, are known to exert their biological effects through various mechanisms. These may include:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways.

- Antioxidant Activity : Some derivatives exhibit properties that scavenge free radicals, potentially protecting cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines.

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | M-HeLa (Cervical Adenocarcinoma) | 12.5 | |

| Compound B | PC3 (Prostate Cancer) | 15.0 | |

| This compound | TBD | TBD | TBD |

Antioxidant Activity

Benzofuran derivatives are also studied for their antioxidant properties. The presence of methoxy and other substituents can enhance the radical scavenging ability of these compounds, which is crucial for protecting against oxidative damage.

Case Studies

-

Cytotoxicity Studies : A series of cytotoxicity studies were conducted on various tumor cell lines using compounds structurally related to this compound. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

- Selectivity Index Calculation :

- Selectivity Index Calculation :

- Mechanistic Studies : Investigations into the mechanism of action revealed that certain benzofuran derivatives could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Scientific Research Applications

Benzofuran derivatives, including this compound, exhibit a range of biological activities such as:

- Antioxidant Properties : The methoxy group enhances the compound's ability to scavenge free radicals.

- Anti-inflammatory Effects : Compounds in this class can inhibit inflammatory pathways by modulating enzyme activity.

- Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains.

Drug Development

The unique structural features of (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile make it a candidate for developing new therapeutic agents. Its ability to interact with biological targets suggests potential applications in treating diseases such as cancer and inflammation.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for drug design. This compound may exert its effects through:

- Inhibition of specific enzymes involved in disease pathways.

- Modulation of receptor activity that influences cellular signaling.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of benzofuran derivatives, including this compound. The results indicated significant cytotoxic effects on various cancer cell lines, attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of metastasis |

Case Study 2: Anti-inflammatory Effects

Research demonstrated that this compound significantly reduced inflammation in animal models by downregulating pro-inflammatory cytokines.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

| IL-1β | 200 | 90 |

Comparison with Similar Compounds

Antiproliferative Potency

- 5a: IC₅₀ < 100 nM against PC-3 prostate cancer cells and T-ALL cell lines; 10 mg/kg in vivo dose inhibited tumor growth in zebrafish and mouse xenografts without toxicity .

- 5b : Similar potency to 5a (IC₅₀ ~ 90 nM) but with higher lipophilicity due to dichlorobenzyl substituents .

- A2 : Moderate activity (IC₅₀ ~ 500 nM) due to steric hindrance from bromothiophene .

- Methyl ester analog : IC₅₀ > 1 µM, attributed to reduced binding affinity from the ester group .

Tubulin Polymerization Inhibition

- 5a and 5b : Inhibit tubulin polymerization at 1–2 µM concentrations, comparable to colchicine. Molecular docking confirms colchicine-site binding .

- A2 : Weak inhibition (>10 µM), likely due to poor alignment with the tubulin binding pocket .

Pharmacological and Toxicity Profiles

- 5a: No significant hERG channel inhibition (cardiotoxicity risk) or weight loss in mice at therapeutic doses .

- 5b : Higher lipophilicity may increase off-target effects, though specific toxicity data are unreported .

- B5 : Sugar modifications improve solubility but may reduce blood-brain barrier penetration .

Key Findings and Limitations

- 5a is the most promising analog due to its balance of potency, selectivity, and safety.

- Limitations : Data gaps exist for analogs like A2 and B5 regarding in vivo efficacy and pharmacokinetics. Structural modifications (e.g., fluorophenyl in ) often trade potency for stability.

Q & A

Q. What synthetic methodologies are effective for preparing (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile?

Answer : The compound can be synthesized via olefin cross-metathesis/intramolecular oxo-Michael reaction sequences, as demonstrated for structurally related benzofuran derivatives. Key steps include:

- Knoevenagel condensation to form the benzylidene moiety.

- Cyclization under acidic conditions to generate the dihydrobenzofuran core.

- Nucleophilic substitution to introduce the acetonitrile group.

Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieve the desired (Z)-stereochemistry. Analytical validation via NMR (e.g., coupling constants for olefin protons) and HPLC for enantiopurity is recommended .

Q. How can the structural and electronic properties of this compound be characterized?

Answer :

- X-ray crystallography : Resolve the (Z)-configuration and dihedral angles between the benzofuran and methoxybenzylidene moieties (e.g., monoclinic C2/c space group, unit cell parameters as in related benzofuran derivatives) .

- UV-Vis spectroscopy : Assess conjugation effects via λmax shifts in polar solvents.

- DFT calculations : Model frontier molecular orbitals to predict reactivity (e.g., electrophilic/nucleophilic sites).

Cross-validate results with FT-IR (C≡N stretch ~2240 cm<sup>-1</sup>) and <sup>13</sup>C NMR (carbonyl resonances at ~190 ppm) .

Q. What are the preliminary biological screening strategies for this compound?

Answer :

- In vitro assays : Test inhibition of kinase/enzyme targets (e.g., IC50 determination via fluorescence polarization).

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control.

- Solubility and stability : Measure logP values (HPLC) and degradation in simulated physiological buffers .

Advanced Research Questions

Q. How can tautomeric equilibria or photoisomerization of the (Z)-isomer be analyzed experimentally?

Answer :

- Variable-temperature NMR : Monitor chemical shift changes in DMSO-d6 to detect tautomerism (e.g., keto-enol shifts).

- Time-resolved spectroscopy : Use femtosecond laser pulses to track (Z)→(E) isomerization kinetics.

- Crystallographic snapshots : Compare structures under UV-irradiated vs. dark conditions to confirm configurational stability .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

Answer :

- Error analysis : Compare experimental vs. DFT-predicted NMR shifts (e.g., RMSD > 0.5 ppm suggests solvent effects or conformational flexibility).

- Dynamic effects : Perform molecular dynamics simulations to account for solvent interactions or rotamer populations.

- Hybrid methods : Combine X-ray data with SC-XRD-optimized DFT to refine electronic structure models .

Q. How can the environmental fate and biodegradation pathways of this compound be studied?

Answer :

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.